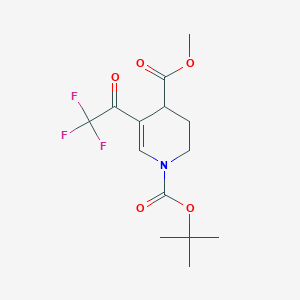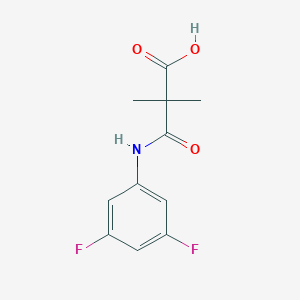![molecular formula C19H21N3O4S B2777027 Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate CAS No. 933230-67-2](/img/structure/B2777027.png)
Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate is a chemical compound with the molecular formula C19H21N3O4S and a molecular weight of 387.45. It is a derivative of quinazolinone, a class of organic compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . The resulting ethyl 2- (2-oxo-2 H -chromen-7-yloxy)acetate was then used as a starting material for further synthesis . The chemical structures of the synthesized compounds were confirmed through FT-IR and NMR spectra in addition to elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is based on the quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a nitrogen-containing pyrimidine ring. The compound also contains a thioacetyl group and an amino benzoate group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of ethyl bromoacetate with umbelliferone to form ethyl 2- (2-oxo-2 H -chromen-7-yloxy)acetate, followed by further reactions to introduce the thioacetyl and amino benzoate groups . The exact details of these reactions are not provided in the available literature .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate and related quinazoline derivatives have been synthesized through various methods, aiming to explore their chemical properties and potential applications in medicinal chemistry. These compounds have been characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures and investigate their chemical behavior (El-Azab et al., 2016; Rimaz et al., 2009).
Biological Activities
Quinazoline derivatives, including this compound, have been investigated for their potential biological activities. Studies have demonstrated these compounds' abilities to inhibit monoamine oxidase, suggesting potential applications in treating neurological disorders (Misra et al., 1980). Additionally, their antibacterial and antifungal activities have been explored, showing effectiveness against various microbial strains (Desai et al., 2007; El-Shenawy, 2017).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound derivatives and biological targets. These studies provide insights into the compounds' potential mechanisms of action and help identify promising candidates for further development as therapeutic agents (El-Azab et al., 2016).
Anticancer Potential
The cytotoxic activities of quinazoline derivatives against various cancer cell lines have been evaluated, revealing promising anticancer potentials. Some compounds have shown significant inhibitory effects, suggesting their suitability for further investigation as anticancer agents (Mohi El-Deen et al., 2016; Riadi et al., 2021).
Propriétés
IUPAC Name |
ethyl 2-[[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-2-26-18(24)13-8-4-6-10-15(13)20-16(23)11-27-17-12-7-3-5-9-14(12)21-19(25)22-17/h4,6,8,10H,2-3,5,7,9,11H2,1H3,(H,20,23)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZQPXDHWVCURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2776947.png)
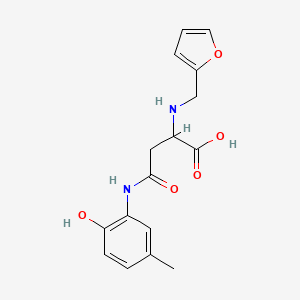
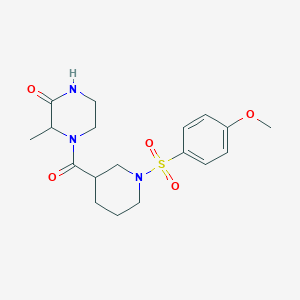
![Tert-butyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B2776950.png)
![7-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2776951.png)

![3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2776953.png)
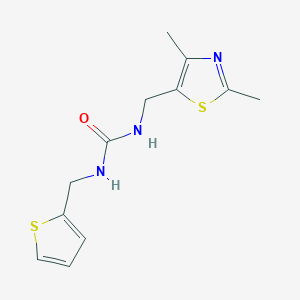
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2776960.png)
